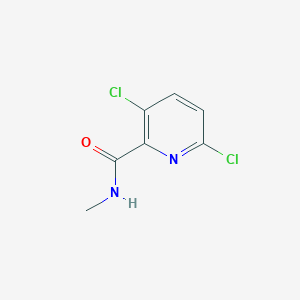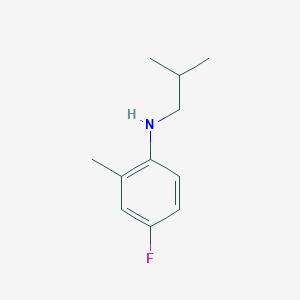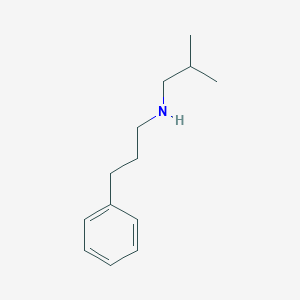
(2-Methylpropyl)(3-phenylpropyl)amine
Übersicht
Beschreibung
“(2-Methylpropyl)(3-phenylpropyl)amine” is a compound that belongs to the class of organic compounds known as phenylpropylamines . These are compounds containing a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by a propan-1-amine .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of amines with alkyl halides in a process known as alkylation . This process can be facilitated by transaminases, enzymes that have been used in the synthesis of disubstituted 1-phenylpropan-2-amines .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy . These techniques provide information about the vibrational frequencies of the molecule, which can be used to infer its structure .Chemical Reactions Analysis
The chemical reactions of “this compound” can be studied using quantum mechanical techniques such as density functional theory (DFT) . These techniques can provide insights into the reactivity of the compound and its potential interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular weight and formula can be computed .Wissenschaftliche Forschungsanwendungen
Fragmentation Patterns in Mass Spectrometry
- Study 1: Research has identified the fragmentation patterns of (3-phenylpropyl) primary amines, including their molecular ion-minus-ammonia [M – NH3] fragmentation, which contributes significantly to the total ion current in mass spectrometry. This fragmentation varies among homologs of the compound (Lightner, Sunderman, Hurtado, & Thommen, 1970).
Synthesis and Characterization
- Study 2: N-Methyl-3-phenyl-norbornan-2-amine, closely related to (2-Methylpropyl)(3-phenylpropyl)amine, was studied for its synthesis and characterization, including interpretations of its electron impact and electrospray ionization mass spectra (Kavanagh et al., 2013).
Esterification and High Yield Synthesis
- Study 3: Amine-alkoxycarbonylboranes, including derivatives related to this compound, were synthesized with high yield using trialkyl orthoformates. This study contributes to understanding efficient synthesis methods for similar compounds (Mittakanti, Feakes, & Morse, 1992).
Application in Polymer Solar Cells
- Study 4: An amine-based fullerene derivative was applied successfully as an acceptor and cathode interfacial material in polymer solar cells. This study demonstrates the potential application of similar amine-based compounds in nano-structured organic solar cells (Lv et al., 2014).
CO2 Adsorption in Hybrid Ceramics
- Study 5: Hybrid ceramic materials with amine functions, derived from compounds including this compound, were investigated for CO2 gas separation. This research is significant for environmental applications, particularly in carbon capture technologies (Prenzel, Wilhelm, & Rezwan, 2014).
Wirkmechanismus
Target of Action
Similar compounds like 3-phenylpropylamine have been shown to interact with enzymes such as trypsin-1 and trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the small intestine.
Mode of Action
Related compounds like phenylpropanolamine have been characterized as indirect sympathomimetics, which act by inducing norepinephrine release and thereby activating adrenergic receptors .
Result of Action
The α-methylene and benzylic groups of a similar compound, 2-methyl-3-phenylpropyl amine, showed considerable nonequivalence . This suggests that the compound may induce significant changes in the molecular structure of its targets.
Eigenschaften
IUPAC Name |
2-methyl-N-(3-phenylpropyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHQVMSAXOWBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



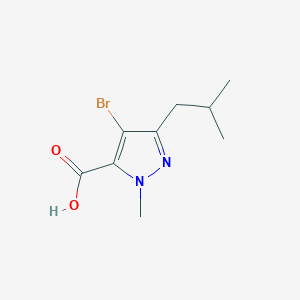
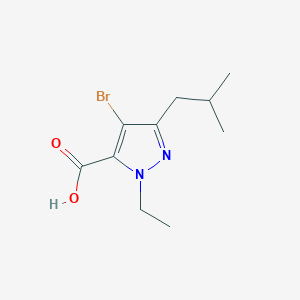
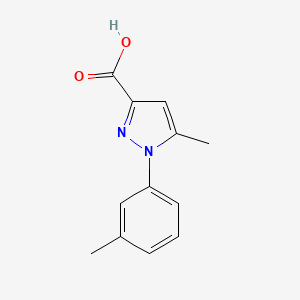
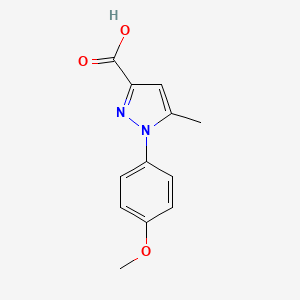


![2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine](/img/structure/B3074561.png)
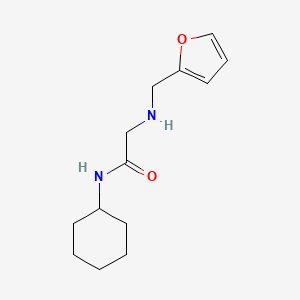
![2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B3074582.png)



